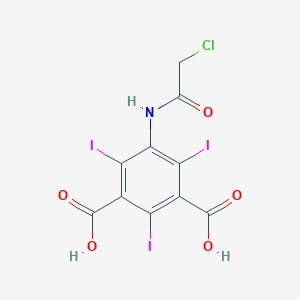

5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid

Description

Properties

IUPAC Name |

5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBGVYOIJLROJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClI3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of DMSO in Iodination

DMSO acts as both a solvent and reducing agent, converting iodide salts (I⁻) to reactive iodine (I₂) under acidic conditions. This eliminates the need for hazardous oxidizing agents like chlorine or hydrogen peroxide. In a representative procedure, 10 mmol of 5-aminoisophthalic acid reacts with 60 mmol NaI and 60 mmol DMSO in 54 mL water containing 90 mmol HCl. Refluxing for 16 hours yields 68% of the triiodinated product, with purity exceeding 90% after activated carbon decolorization.

Solvent and Temperature Effects

Water or C1–6 alcohols (e.g., methanol) are preferred solvents due to their compatibility with DMSO and iodide salts. Ethyl acetate, by contrast, reduces yield to 23% under identical conditions, highlighting the importance of solvent polarity. Elevated temperatures (80–100°C) enhance reaction kinetics, while room-temperature mixing for 5–30 minutes prior to heating ensures homogeneous reagent distribution.

Chloroacetylation of the Triiodinated Intermediate

The iodinated product, 5-amino-2,4,6-triiodoisophthalic acid, undergoes chloroacetylation to introduce the 2-chloroacetamido group. This step involves reacting the amine with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts. Patent CN114213273A describes a two-step process:

-

Chloroacetylation :

-

5-Amino-2,4,6-triiodoisophthalic acid reacts with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C.

-

Triethylamine is added dropwise to maintain a pH of 8–9, preventing side reactions.

-

The intermediate, 5-(2-chloroacetamido)-2,4,6-triiodoisophthalic acid, is isolated via filtration and washed with cold ethanol to remove excess reagents.

-

-

Methylation (Optional) :

Purification and Yield Enhancement

Crystallization and Decolorization

Crude product is dissolved in alkaline solution (e.g., 1M KOH) and treated with activated carbon to remove colored impurities. Acidification with HCl precipitates the pure compound, which is washed with dilute HCl to eliminate residual salts. This method achieves purities >90%, as confirmed by HPLC.

Comparative Analysis of Iodide Salts

| Iodide Salt | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaI | Water | 80–100 | 68 | 91 |

| KI | Ethyl Acetate | 80–100 | 23 | 81 |

| NH₄I | Methanol | 80–100 | 55 | 89 |

Data adapted from Example 2 and Comparative Example in CN113200883A.

Sodium iodide in aqueous media outperforms potassium or ammonium iodide due to superior solubility and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chloroacetamides and other derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medical Imaging

X-ray Contrast Agents

The primary application of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is as an intermediate in the synthesis of non-ionic X-ray contrast agents. These agents are crucial for enhancing the visibility of internal structures during radiographic examinations. The compound's iodine content provides high radiographic density while minimizing toxicity, making it suitable for use in various imaging procedures such as:

- CT Scans : Used extensively in computed tomography to improve image quality.

- Angiography : Helps visualize blood vessels and diagnose vascular diseases.

- Urography : Aids in examining the urinary tract.

The synthesis of non-ionic contrast agents from this compound typically involves a series of reactions that enhance its efficacy and safety profile compared to traditional ionic contrast agents .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Acylation Reactions : The compound can be acylated to form derivatives with different functional groups, expanding its utility in synthetic pathways.

- Coupling Reactions : It can be used in coupling reactions to create larger organic frameworks necessary for pharmaceuticals and agrochemicals.

Environmental Studies

Biodegradation Research

Recent studies have investigated the biodegradation of iodinated compounds like 5-amino-2,4,6-triiodoisophthalic acid (ATIA), which is structurally related to this compound. Research indicates that these compounds can be effectively mineralized using anaerobic-aerobic bioreactor systems. This has implications for wastewater treatment processes where iodinated X-ray contrast media are prevalent .

- Synthesis Optimization : A study demonstrated an optimized synthesis route that improved yield and purity by adjusting reactant ratios and reaction conditions. This approach significantly reduced waste and enhanced the overall efficiency of producing high-quality contrast agents .

- Environmental Impact Assessment : Research on the degradation of ATIA highlighted the effectiveness of specific bioreactor configurations in removing iodinated compounds from wastewater. This study underscores the importance of developing sustainable methods to manage pharmaceutical contaminants .

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function . This property makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications among related triiodo-isophthalic acid derivatives:

Key Research Findings

Efficiency in Synthesis : The use of Lewis acids (e.g., SnCl₄) in synthesizing the target compound reduces reaction time by 30% compared to traditional methods .

Byproduct Control : Derivatives of this compound produce fewer byproducts in Iopromide synthesis compared to methoxyacetic acid routes, enhancing purity (95% vs. 88%) .

Biological Activity

5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic acid is a derivative of isophthalic acid that has garnered interest for its potential biological activities. This compound is characterized by the presence of three iodine atoms, which are known to enhance biological properties such as antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is significant because the iodine atoms contribute to the compound's reactivity and biological interactions. The presence of the chloroacetamido group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Interaction with Cellular Receptors : The compound may interact with specific receptors on cell membranes, influencing signal transduction pathways.

- Induction of Apoptosis : There is evidence suggesting that iodinated compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antibacterial Activity Study :

- A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anticancer Activity Assessment :

- In vitro tests on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours.

-

Anti-inflammatory Response :

- An animal model study demonstrated that administration of the compound reduced inflammatory markers such as TNF-alpha and IL-6 by approximately 40%, suggesting potential for therapeutic use in inflammatory conditions.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid, and how can experimental parameters be optimized?

- Answer: Synthesis typically involves iodination of precursor molecules (e.g., isophthalic acid derivatives) under controlled halogenation conditions. Optimization can be achieved via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs or response surface methodology can systematically vary parameters (temperature, reagent ratios, reaction time) to identify optimal conditions . Computational tools (e.g., quantum chemical calculations) may further refine reaction pathways .

Q. How can researchers ensure the purity of this compound given its high iodine content and potential byproducts?

- Answer: Separation techniques such as membrane filtration or crystallization are critical. High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, leveraging the compound’s strong UV absorption due to iodine. Advanced mass spectrometry (MS) or inductively coupled plasma (ICP) methods can quantify iodine content and detect halogenated impurities .

Q. What spectroscopic and analytical techniques are most effective for structural characterization?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the chloroacetamido and triiodo substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid, amide). X-ray crystallography is ideal for resolving steric effects caused by iodine atoms, though challenges arise due to heavy-atom interference .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer: Density functional theory (DFT) simulations can model reaction intermediates and transition states, particularly for halogen-bonding interactions. Machine learning (ML) algorithms trained on existing reaction databases may predict regioselectivity in iodination or amidation steps. Combining these with experimental validation creates a feedback loop for refining computational models .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Answer: Contradictions may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Variable-temperature NMR can distinguish between static and dynamic effects. Paramagnetic relaxation enhancement (PRE) studies or doping with shift reagents (e.g., Eu(fod)) may clarify splitting patterns . Cross-validation with X-ray structures is advised .

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions?

- Answer: Hydrolytic degradation likely targets the chloroacetamido group, forming carboxylic acid derivatives. Oxidative pathways (e.g., via peroxide exposure) may cleave iodine-carbon bonds. Accelerated stability studies (e.g., Arrhenius modeling) under controlled pH and temperature can map degradation kinetics. LC-MS/MS identifies degradation products .

Q. What role does this compound play in medical imaging applications, and how can its bioavailability be assessed?

- Answer: Its triiodo structure suggests potential as an X-ray contrast agent, akin to iothalamic acid derivatives . Bioavailability studies require radiolabeling (e.g., ) for pharmacokinetic tracking in vivo. Partition coefficient (log P) measurements and cell permeability assays (e.g., Caco-2 models) assess membrane transport efficiency .

Q. How can safety protocols be tailored for handling this compound’s halogenated and potentially toxic intermediates?

- Answer: Adhere to Chemical Hygiene Plans (e.g., fume hood use, PPE for iodine vapor). Toxicity screening (e.g., Ames test for mutagenicity) and waste neutralization protocols (e.g., sodium thiosulfate for iodine residues) are mandatory. Advanced lab courses (e.g., CHEM 4206) emphasize risk assessment frameworks for novel compounds .

Q. What synergistic effects arise when combining this compound with other iodinated agents in catalytic systems?

- Answer: Co-crystallization or co-solubility studies (e.g., phase diagrams) can identify synergistic interactions. Catalytic activity in halogen exchange reactions may be tested via kinetic isotope effect (KIE) studies. Multi-variable optimization (e.g., mixture designs) quantifies synergistic contributions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.